Lucidenic acid D

Description

Lucidenic acid D has been reported in Ganoderma sinense and Ganoderma lucidum with data available.

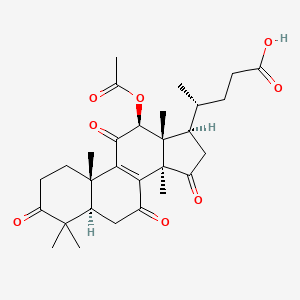

Structure

3D Structure

Propriétés

IUPAC Name |

(4R)-4-[(5R,10S,12S,13R,14R,17R)-12-acetyloxy-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38O8/c1-14(8-9-21(34)35)16-12-20(33)29(7)22-17(31)13-18-26(3,4)19(32)10-11-27(18,5)23(22)24(36)25(28(16,29)6)37-15(2)30/h14,16,18,25H,8-13H2,1-7H3,(H,34,35)/t14-,16-,18+,25-,27+,28+,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTJSBYAKDOGXLX-JTJCPSTFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2C(=O)C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50631520 | |

| Record name | (5alpha,12beta)-12-(Acetyloxy)-4,4,14-trimethyl-3,7,11,15-tetraoxochol-8-en-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50631520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98665-16-8 | |

| Record name | Lucidenic acid D | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98665-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lucidenic acid D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098665168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lucidenic acid D2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=733508 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (5alpha,12beta)-12-(Acetyloxy)-4,4,14-trimethyl-3,7,11,15-tetraoxochol-8-en-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50631520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LUCIDENIC ACID D | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C2000605T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Lucidenic Acid D: A Technical Guide to its Discovery, Isolation from Ganoderma lucidum, and Biological Significance

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Lucidenic acid D, a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the discovery and isolation of this compound, presenting detailed experimental protocols for its extraction, purification, and characterization. Furthermore, this document summarizes the current understanding of its biological activities, with a particular focus on its anti-cancer and anti-inflammatory properties, and visually elucidates the signaling pathways involved. The quantitative data presented herein offers a valuable resource for researchers and drug development professionals engaged in the exploration of novel natural product-based therapeutics.

Introduction

Ganoderma lucidum, a well-regarded fungus in traditional medicine, is a rich source of bioactive secondary metabolites, primarily triterpenoids and polysaccharides.[1][2][3] Among the diverse array of triterpenoids, lucidenic acids, characterized by a C27 lanostane skeleton, represent a significant class of compounds with a wide spectrum of pharmacological activities.[3][4] Lucidenic acids were first discovered in 1984 with the isolation of lucidenic acids A, B, and C.[5] Subsequently, a number of other lucidenic acids, including this compound, have been identified and characterized from G. lucidum and other related species.[4][6]

This compound has demonstrated notable biological effects, including the ability to inhibit the proliferation of HepG2 human liver cancer cells.[1][4] This has spurred further investigation into its potential as an anti-cancer agent. Additionally, various lucidenic acids have exhibited anti-inflammatory, antioxidant, antiviral, and neuroprotective properties, highlighting the therapeutic potential of this class of compounds.[1][6] This guide aims to provide a comprehensive technical resource on this compound, covering its discovery, detailed methodologies for its isolation and characterization, and a summary of its known biological activities and associated signaling pathways.

Discovery and Characterization of this compound

This compound was first isolated from the fruiting bodies of Ganoderma lucidum.[7] Its structure was elucidated through spectroscopic analysis, including mass spectrometry and nuclear magnetic resonance (NMR).

Structural Characterization:

This compound is identified as 4,4,14α-trimethyl-3,7,11,12,15-pentaoxo-5α-chol-8-en-24-oic acid.[7] The structural elucidation was based on the following key spectroscopic data:

-

Mass Spectrometry: The field-desorption mass spectrum of this compound shows a molecular ion peak at m/z 470, corresponding to the molecular formula C₂₇H₃₂O₇.[7]

-

¹H-NMR Spectroscopy: The ¹H-NMR spectrum reveals the presence of six methyl groups. Notably, it lacks the signal for a methine group bearing a hydroxyl group, which is characteristic of other lucidenic acids like A, B, and C.[7]

-

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum confirms the presence of 27 carbon atoms and shows characteristic peaks for five keto groups and a carboxylic acid.[7]

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and quantification of this compound from Ganoderma lucidum. These protocols are synthesized from established methods for triterpenoid extraction from this fungus.[8][9][10]

Isolation of this compound

The following workflow outlines the general procedure for the extraction and isolation of this compound.

Caption: General Workflow for the Isolation of this compound.

3.1.1. Extraction

-

Preparation of Plant Material: Obtain dried fruiting bodies of Ganoderma lucidum. Grind the fruiting bodies into a fine powder.

-

Solvent Extraction:

-

Filtration and Concentration:

-

Combine the ethanolic extracts from all three extractions.

-

Filter the combined extract to remove solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

3.1.2. Purification

-

Silica Gel Column Chromatography:

-

Apply the crude extract to a silica gel column.

-

Elute the column with a gradient of chloroform and acetone.[8]

-

Collect fractions and monitor by thin-layer chromatography (TLC) to pool fractions containing triterpenoids.

-

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Further purify the triterpenoid-rich fractions using a semi-preparative RP-HPLC system with a C18 column.[10]

-

Employ a gradient elution with a mobile phase consisting of acetonitrile and water containing a small percentage of acetic acid (e.g., 0.1% or 2%).[8][10]

-

Monitor the elution at a wavelength of 252 nm.[10]

-

Collect the peak corresponding to this compound.

-

-

Crystallization:

-

Crystallize the purified this compound from a suitable solvent system (e.g., ethyl acetate-cyclohexane) to obtain pale yellow needles.[7]

-

Quantification of this compound by HPLC-DAD

A validated HPLC-Diode Array Detection (DAD) method can be used for the quantitative analysis of this compound in G. lucidum extracts.

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]

-

Mobile Phase: A gradient of acetonitrile and 0.1% aqueous acetic acid.[8]

-

Flow Rate: 1.0 mL/min.[8]

-

Column Temperature: 30°C.[8]

-

Detection: Diode Array Detector (DAD) monitoring at 252 nm.[11]

Method Validation:

The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy according to standard guidelines.

Quantitative Data Summary

The following tables summarize the quantitative data related to the content of lucidenic acids in Ganoderma lucidum and their biological activities.

Table 1: Content of Selected Lucidenic Acids in Ganoderma lucidum

| Lucidenic Acid | Content in Fruiting Body Extract (mg/g) | Reference |

| Lucidenic Acid A | 2.8 | [5] |

| Lucidenic Acid D2 | 1.538 - 2.227 | [5] |

| Lucidenic Acid E2 | 2.246 - 3.306 | [5] |

Table 2: Biological Activity of Selected Lucidenic Acids

| Lucidenic Acid | Biological Activity | Cell Line / Model | IC₅₀ / ID₅₀ | Reference |

| Lucidenic Acid A | Cytotoxicity | PC-3 (Prostate Cancer) | 35.0 ± 4.1 µM | [1] |

| Lucidenic Acid A | Cytotoxicity | HL-60 (Leukemia) | 61 µM (72h) | [1] |

| Lucidenic Acid A | Cytotoxicity | HepG2 (Liver Cancer) | 183 µM (72h) | [1] |

| Lucidenic Acid A | Anti-inflammatory | Mouse Ear Edema | 0.07 mg/ear | [1] |

| Lucidenic Acid B | Cytotoxicity | HL-60 (Leukemia) | 45.0 µM | [1] |

| Lucidenic Acid B | Cytotoxicity | HepG2 (Liver Cancer) | 112 µM | [1] |

| Lucidenic Acid C | Cytotoxicity | A549 (Lung Cancer) | 52.6 - 84.7 µM | [1] |

| This compound | Anti-proliferative | HepG2 (Liver Cancer) | Demonstrated | [1][4] |

| Lucidenic Acid D2 | Anti-inflammatory | Mouse Ear Edema | 0.11 mg/ear | [1] |

| Lucidenic Acid E | α-glucosidase inhibition | - | 32.5 µM | [1] |

| Lucidenic Acid E2 | Anti-inflammatory | Mouse Ear Edema | 0.11 mg/ear | [1] |

| Lucidenic Acid O | HIV reverse transcriptase inhibition | - | 67 µM | [1] |

| Lucidenic Acid P | Anti-inflammatory | Mouse Ear Edema | 0.29 mg/ear | [1] |

Signaling Pathways

Lucidenic acids exert their biological effects by modulating various cellular signaling pathways. Lucidenic acid B, for instance, has been shown to inhibit the invasion of human hepatoma (HepG2) cells induced by phorbol-12-myristate-13-acetate (PMA) through the inactivation of the MAPK/ERK and NF-κB signaling pathways.[12][13]

Inhibition of MAPK/ERK Signaling Pathway by Lucidenic Acid B

The MAPK/ERK pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival.[14][15] Its aberrant activation is often associated with cancer. Lucidenic acid B has been demonstrated to suppress the PMA-induced expression of matrix metalloproteinase-9 (MMP-9), a key enzyme in cancer cell invasion, by inactivating the phosphorylation of ERK1/2.[12][13]

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. researchgate.net [researchgate.net]

- 3. A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 5. A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Extraction optimisation and isolation of triterpenoids from Ganoderma lucidum and their effect on human carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jfda-online.com [jfda-online.com]

- 11. mdpi.com [mdpi.com]

- 12. Lucidenic acid inhibits PMA-induced invasion of human hepatoma cells through inactivating MAPK/ERK signal transduction pathway and reducing binding activities of NF-kappaB and AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 15. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Lucidenic Acid D: A Technical Guide for Researchers

An In-depth Examination of the Anti-inflammatory and Anti-cancer Properties of a Promising Triterpenoid

Introduction

Lucidenic acid D, a tetracyclic triterpenoid primarily isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its anti-inflammatory and anti-cancer effects. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Core Biological Activities

This compound exhibits a range of biological activities, with its anti-inflammatory and anti-cancer properties being the most extensively suggested. While research specifically on this compound is ongoing, studies on closely related lucidenic acids provide a strong indication of its mechanisms of action.

Anti-Cancer Activity

This compound has been identified as a potential inhibitor of cancer cell proliferation, particularly in hepatocellular carcinoma (HepG2) cells. While a precise IC50 value for this compound has not been definitively established in peer-reviewed literature, chemometric analysis of Ganoderma extracts has demonstrated its potential to inhibit HepG2 cell proliferation[1][2]. The anti-cancer mechanism of lucidenic acids is believed to involve the modulation of key signaling pathways that regulate cell growth, invasion, and metastasis.

Anti-Inflammatory Activity

In vivo studies have demonstrated the potent anti-inflammatory effects of Lucidenic acid D2 (a synonym for this compound). In a 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model, topical application of Lucidenic acid D2 significantly inhibited skin inflammation[3]. The anti-inflammatory actions of lucidenic acids are attributed to their ability to suppress the expression of pro-inflammatory mediators.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activity of this compound and related lucidenic acids.

| Compound | Assay | Cell Line/Model | Parameter | Value | Reference |

| This compound | Cell Proliferation | HepG2 | - | Potential Inhibition | [1][2] |

Table 1: Anti-Cancer Activity of this compound

| Compound | Assay | Model | Parameter | Value | Reference |

| Lucidenic acid D2 | TPA-induced ear skin inflammation | Mouse | ID50 | 0.11 mg/ear | [3] |

Table 2: Anti-Inflammatory Activity of Lucidenic Acid D2

Signaling Pathways and Mechanisms of Action

The biological effects of lucidenic acids are mediated through the modulation of critical intracellular signaling pathways. While the specific pathways affected by this compound are still under investigation, research on other lucidenic acids, particularly Lucidenic acid B, provides significant insights into its likely mechanisms.

Inhibition of MAPK/ERK and NF-κB Signaling Pathways

Studies on Lucidenic acid B have shown that it can suppress the phorbol-12-myristate-13-acetate (PMA)-induced invasion of HepG2 cells by inactivating the MAPK/ERK signal transduction pathway[4][5][6]. This inactivation leads to the reduced binding activities of the transcription factors NF-κB and AP-1, which are crucial for the expression of genes involved in cell invasion and inflammation[4][5][6]. It is highly probable that this compound shares a similar mechanism of action.

Inhibition of Matrix Metalloproteinase-9 (MMP-9)

A key downstream effect of the MAPK/ERK and NF-κB signaling pathways is the upregulation of matrix metalloproteinase-9 (MMP-9), an enzyme crucial for the degradation of the extracellular matrix, a process essential for cancer cell invasion and metastasis. By inhibiting these upstream signaling pathways, lucidenic acids effectively reduce the expression and activity of MMP-9[4][5].

Modulation of iNOS and COX-2 Expression

The anti-inflammatory effects of lucidenic acids are also linked to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes involved in the inflammatory response. The expression of both iNOS and COX-2 is regulated by the NF-κB signaling pathway. By inhibiting NF-κB activation, this compound likely suppresses the production of nitric oxide (NO) and prostaglandins, thereby reducing inflammation[7][8][9].

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's biological activities.

Cell Proliferation Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on HepG2 cells.

Materials:

-

HepG2 cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound stock solution (in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed HepG2 cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well in 100 µL of DMEM with 10% FBS.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in DMEM. The final DMSO concentration should not exceed 0.1%.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMEM with DMSO) and a blank (medium only).

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Anti-inflammatory Assay (TPA-Induced Mouse Ear Edema)

This protocol describes the induction and assessment of inflammation in a mouse model.

Materials:

-

Male ICR or BALB/c mice (6-8 weeks old)

-

12-O-tetradecanoylphorbol-13-acetate (TPA) solution (in acetone)

-

Lucidenic acid D2 solution (in a suitable vehicle, e.g., acetone)

-

Indomethacin (positive control)

-

Acetone (vehicle control)

-

Micrometer or caliper

-

Biopsy punch (5-7 mm)

-

Analytical balance

Procedure:

-

Acclimatize mice for at least one week before the experiment.

-

Dissolve TPA in acetone to a final concentration of 0.01-0.025% (w/v).

-

Apply 20 µL of the TPA solution to both the inner and outer surfaces of the right ear of each mouse to induce inflammation. The left ear serves as a control.

-

Thirty minutes after TPA application, topically apply 20 µL of the Lucidenic acid D2 solution, vehicle, or positive control to the right ear.

-

Measure the ear thickness of both ears using a micrometer or caliper at various time points (e.g., 4, 6, 24 hours) after TPA application.

-

At the end of the experiment (e.g., 24 hours), sacrifice the mice and collect ear punches from both ears using a biopsy punch.

-

Weigh the ear punches immediately.

-

Calculate the edema inhibition as a percentage relative to the vehicle control group. The ID50 value can be determined from a dose-response curve.

Gelatin Zymography for MMP-9 Activity

This protocol is used to detect the activity of MMP-9 in cell culture supernatants.

Materials:

-

Conditioned media from HepG2 cells treated with this compound

-

SDS-PAGE equipment

-

Polyacrylamide gel containing 0.1% gelatin

-

Tris-Glycine SDS sample buffer (non-reducing)

-

Zymogram renaturing buffer (e.g., 2.5% Triton X-100)

-

Zymogram developing buffer (containing Tris-HCl, CaCl2, ZnCl2)

-

Coomassie Brilliant Blue R-250 staining solution

-

Destaining solution (methanol, acetic acid, water)

Procedure:

-

Culture HepG2 cells and treat them with various concentrations of this compound in serum-free medium for 24-48 hours.

-

Collect the conditioned media and centrifuge to remove cell debris.

-

Determine the protein concentration of the supernatants.

-

Mix equal amounts of protein from each sample with non-reducing sample buffer. Do not heat the samples.

-

Load the samples onto a polyacrylamide gel containing gelatin.

-

Run the electrophoresis at 4°C.

-

After electrophoresis, wash the gel twice for 30 minutes each in renaturing buffer to remove SDS.

-

Incubate the gel in developing buffer at 37°C for 18-24 hours.

-

Stain the gel with Coomassie Brilliant Blue R-250 for 1-2 hours.

-

Destain the gel until clear bands appear against a blue background. The clear bands indicate areas of gelatin degradation by MMP-9.

-

Quantify the band intensity using densitometry software.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for investigating the anti-cancer and anti-inflammatory activities of this compound.

Conclusion

This compound is a promising natural compound with demonstrated anti-inflammatory and potential anti-cancer activities. Its mechanism of action likely involves the modulation of key signaling pathways such as MAPK/ERK and NF-κB, leading to the downregulation of pro-inflammatory mediators and enzymes involved in cancer cell invasion. Further research is warranted to fully elucidate its therapeutic potential, including more precise quantitative studies on its anti-cancer efficacy and a deeper investigation into its specific molecular targets. The experimental protocols and data presented in this guide provide a solid foundation for researchers to advance the understanding and potential application of this compound in drug discovery and development.

References

- 1. A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Gel-Based Gelatin Zymography to Examine Matrix Metalloproteinase Activity in Cell Culture | Springer Nature Experiments [experiments.springernature.com]

- 4. Lucidenic acid inhibits PMA-induced invasion of human hepatoma cells through inactivating MAPK/ERK signal transduction pathway and reducing binding activities of NF-kappaB and AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. Lucidone inhibits iNOS and COX-2 expression in LPS-induced RAW 264.7 murine macrophage cells via NF-kappaB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Modulation of the activity of pro-inflammatory enzymes, COX-2 and iNOS, by chrysin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Properties of Lucidenic Acid D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lucidenic acid D, a lanostane-type triterpenoid primarily isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the known biological effects of this compound, with a focus on its anti-proliferative and anti-inflammatory properties. Detailed experimental methodologies for key assays are provided, and the underlying molecular mechanisms, including the modulation of critical signaling pathways, are discussed and visualized. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.

Introduction

Triterpenoids from Ganoderma lucidum, including the lucidenic acids, are a well-established class of bioactive compounds with a broad spectrum of pharmacological effects. Among these, this compound has emerged as a compound of interest due to its potential therapeutic applications. Structurally, it is often studied and reported as Lucidenic acid D2. This guide synthesizes the current understanding of this compound's pharmacological profile, presenting quantitative data, experimental protocols, and mechanistic insights to facilitate further research and drug development efforts.

Anti-Proliferative Activity

This compound has been identified as a potential inhibitor of cancer cell proliferation, particularly in hepatocellular carcinoma.

Quantitative Data

While the inhibitory potential of this compound on the proliferation of HepG2 human hepatoma cells has been demonstrated through chemometric analysis of Ganoderma extracts, a specific IC50 value for the isolated compound is not consistently reported in the available scientific literature.[1] However, the anti-proliferative activities of other closely related lucidenic acids against various cancer cell lines have been quantified and are presented in Table 1 for comparative purposes.

Table 1: Anti-Proliferative Activity of Lucidenic Acids Against Various Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Incubation Time (h) |

| Lucidenic acid A | HepG2 | 183 | 72 |

| Lucidenic acid B | HepG2 | 112 | Not Specified |

| Lucidenic acid N | HepG2 | 230 | Not Specified |

| Lucidenic acid A | COLO205 | 154 | 72 |

| Lucidenic acid N | COLO205 | 486 | Not Specified |

| Lucidenic acid A | HCT-116 | 428 | 72 |

| Lucidenic acid B | HL-60 | 45.0 | Not Specified |

| Lucidenic acid N | HL-60 | 64.5 | Not Specified |

Data compiled from multiple sources.[1]

Experimental Protocol: MTT Assay for Cell Proliferation

The following is a representative protocol for assessing the anti-proliferative effects of this compound on HepG2 cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Objective: To determine the concentration-dependent inhibitory effect of this compound on the proliferation of HepG2 cells.

Materials:

-

HepG2 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (dissolved in DMSO to create a stock solution)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete DMEM from the stock solution. The final concentrations should typically range from 0 to 200 µM. The final DMSO concentration in all wells, including the vehicle control, should not exceed 0.5%. Remove the overnight culture medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control (DMEM with DMSO) to the respective wells.

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the log of the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell proliferation).

Experimental Workflow: MTT Assay

Anti-Inflammatory Activity

This compound, specifically in the form of Lucidenic acid D2, has demonstrated potent anti-inflammatory effects in in vivo models.

Quantitative Data

The in vivo anti-inflammatory activity of Lucidenic acid D2 was evaluated using a 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model.

Table 2: In Vivo Anti-inflammatory Activity of Lucidenic Acids

| Compound | Model | ID50 (mg/ear) |

| Lucidenic acid D2 | TPA-induced mouse ear edema | 0.11 |

ID50: The dose that causes 50% inhibition of the inflammatory response.

Experimental Protocol: TPA-Induced Mouse Ear Edema Assay

The following protocol describes a standard method for assessing the topical anti-inflammatory activity of Lucidenic acid D2.

Objective: To evaluate the in vivo anti-inflammatory effect of Lucidenic acid D2 on TPA-induced ear edema in mice.

Materials:

-

Male ICR mice (or a similar strain)

-

12-O-tetradecanoylphorbol-13-acetate (TPA) dissolved in acetone

-

Lucidenic acid D2 dissolved in a suitable vehicle (e.g., acetone)

-

Indomethacin (positive control)

-

Micrometer or thickness gauge

-

Punch biopsy tool (e.g., 6 mm diameter)

Procedure:

-

Animal Acclimatization: Acclimate mice to the laboratory conditions for at least one week before the experiment.

-

Grouping: Randomly divide the mice into several groups (n=5-8 per group):

-

Vehicle control (TPA + vehicle)

-

Positive control (TPA + indomethacin)

-

Treatment groups (TPA + different doses of Lucidenic acid D2)

-

-

Induction of Edema: Apply a solution of TPA (e.g., 2.5 µg in 20 µL of acetone) to both the inner and outer surfaces of the right ear of each mouse. The left ear serves as a non-inflamed control.

-

Treatment Application: Thirty minutes after TPA application, topically apply the vehicle, indomethacin, or Lucidenic acid D2 solution to the right ear.

-

Measurement of Edema: After a specified period (typically 4-6 hours), sacrifice the mice and measure the thickness of both ears using a micrometer. Alternatively, use a punch biopsy tool to collect a standard-sized section from both ears and weigh them.

-

Data Analysis: The degree of edema is calculated as the difference in thickness or weight between the right (treated) and left (untreated) ears. The percentage of inhibition of edema for each treatment group is calculated using the following formula:

-

% Inhibition = [ (C - T) / C ] x 100

-

Where C is the mean increase in ear thickness or weight in the control group, and T is the mean increase in ear thickness or weight in the treated group.

-

-

ID50 Determination: Plot the percentage of inhibition against the log of the dose of Lucidenic acid D2 to determine the ID50 value.

Experimental Workflow: TPA-Induced Mouse Ear Edema Assay

Signaling Pathway Modulation

The pharmacological effects of lucidenic acids are mediated through their interaction with various intracellular signaling pathways. While the specific pathways modulated by isolated this compound are still under investigation, studies on lucidenic acid-rich extracts and closely related analogs provide significant insights.

MAPK Signaling Pathway

A triterpene-rich extract from Ganoderma lucidum, containing a high concentration of lucidenic acids including Lucidenic acid D2, has been shown to modulate the mitogen-activated protein kinase (MAPK) signaling pathway in monocytic THP-1 cells.[2] Specifically, the extract was found to enhance the lipopolysaccharide (LPS)-induced phosphorylation of p38 MAPK while suppressing the phosphorylation of c-Jun N-terminal kinase (JNK).[2] This differential regulation of MAPK signaling components suggests a complex immunomodulatory role for lucidenic acids.

NF-κB Signaling Pathway

While direct evidence for the effect of isolated this compound on the NF-κB pathway is limited, studies on the closely related Lucidenic acid B have demonstrated potent inhibitory effects on this critical inflammatory and pro-survival pathway in HepG2 cells. Lucidenic acid B was shown to inhibit the PMA-induced degradation of IκBα, thereby preventing the nuclear translocation and DNA binding of the NF-κB p65 subunit. This leads to the downregulation of NF-κB target genes, such as MMP-9, which is involved in cancer cell invasion. Given the structural similarity, it is plausible that this compound exerts similar effects on the NF-κB signaling pathway.

Conclusion

This compound exhibits promising pharmacological properties, particularly in the realms of cancer cell proliferation and inflammation. While further research is required to fully elucidate its mechanisms of action and to establish a more comprehensive quantitative profile, the existing data strongly support its potential as a lead compound for the development of novel therapeutics. The experimental protocols and mechanistic diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding of this potent natural product.

References

- 1. Potential Pharmacological Effects of Lucidenic Acids | Encyclopedia MDPI [encyclopedia.pub]

- 2. Lucidenic acids-rich extract from antlered form of Ganoderma lucidum enhances TNFα induction in THP-1 monocytic cells possibly via its modulation of MAP kinases p38 and JNK - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Non-Ganoderma Natural Sources of Lucidenic Acid D

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lucidenic acid D, a lanostane-type triterpenoid, is a well-documented secondary metabolite of fungi from the genus Ganoderma, commonly known as Reishi or Lingzhi. Renowned for its potential pharmacological activities, the identification of diverse and sustainable natural sources for this compound is of significant interest for drug discovery and development. This technical guide synthesizes the current scientific literature on natural sources of lucidenic acids, with a specific focus on organisms outside the Ganoderma genus. It details the available, albeit limited, evidence for their presence in other fungi and plants, provides a methodological framework for their isolation, and describes the known molecular pathways they modulate. The findings indicate that while non-Ganoderma sources are plausible, they are substantially under-researched, representing a nascent field for phytochemical investigation.

Introduction: Beyond Ganoderma

Lucidenic acids are a class of C27 lanostane nortriterpenoids characterized by a tetracyclic core and a carboxyl group in the side chain.[1] They are primarily isolated from the fruiting bodies, mycelia, and spores of various Ganoderma species, where they contribute to the mushroom's reputed medicinal properties, including anti-cancer, anti-inflammatory, and antioxidant effects.[2][3] While Ganoderma lucidum is the most prolific and well-studied source, the reliance on a single genus presents limitations for supply chain diversity and may overlook unique biological contexts in other organisms.

Recent reviews and metabolomic studies have begun to identify lucidenic acids in other species.[2][4] This guide consolidates the current knowledge on these alternative sources, focusing on the available quantitative data, experimental protocols for isolation, and the molecular mechanisms of action relevant to drug development.

Documented Non-Ganoderma Sources of Lucidenic Acids

While the body of evidence remains sparse compared to the extensive research on Ganoderma, preliminary studies have identified lucidenic acids or closely related compounds in the following species.

2.1 Fungus: Amauroderma rugosum

Amauroderma rugosum, another fungus within the Ganodermataceae family, has been identified as a source of lucidenic acids.[2] While direct quantification of this compound has not been published, studies comparing its chemical profile to Ganoderma lucidum provide valuable context. Research shows that the total triterpene content in water extracts of A. rugosum is not significantly different from that of G. lucidum.[5] This suggests that A. rugosum may be a promising alternative for obtaining a complex of triterpenoids, including various lucidenic acids.

2.2 Plant: Homalium zeylanicum

The first report of a lucidenic acid in the plant kingdom came from the bark of Homalium zeylanicum (Flacourtiaceae).[6] While the specific compound isolated and identified was Lucidenic acid A , its discovery in a plant source is a significant finding, suggesting that the biosynthetic pathways for these complex triterpenoids are not exclusive to fungi.[6] The structural similarity between Lucidenic acid A and this compound implies that similar extraction and isolation methodologies would be applicable.

2.3 Plant: Solanum tuberosum (Potato) Leaves

Perhaps the most novel finding is the identification of Lucidenic acid D2 in the leaves of a late blight-resistant potato cultivar, Ziyun No. 1.[4][7] Its presence was revealed through untargeted metabolomics of potato leaves following inoculation with the oomycete pathogen Phytophthora infestans.[4][7] This indicates that Lucidenic acid D2 may function as a phytoalexin or defense-related metabolite, produced in response to biotic stress.[8] This finding opens a new avenue for exploring plant defense mechanisms and producing the compound through controlled plant-pathogen interaction systems. However, it is critical to note that the compound was not detected in healthy, uninfected plants, and no quantitative data is currently available.

Data Presentation: Quantitative Analysis

Quantitative data for this compound specifically in non-Ganoderma sources is not yet available in the scientific literature. However, comparative data on the total triterpenoid content between Amauroderma rugosum and Ganoderma lucidum offers a preliminary point of reference for researchers.

| Source Organism | Extract Type | Total Triterpene Content (mg vanillin equivalent/g) | Reference |

| Amauroderma rugosum | Water Extract | 3.196 ± 0.136 | [4] |

| Ganoderma lucidum | Water Extract | 3.423 ± 0.185 | [4] |

| Table 1: Comparison of Total Triterpene Content in Water Extracts. |

Experimental Protocols

The following protocols are based on methodologies successfully used to isolate lucidenic acids and related triterpenoids.

4.1 General Experimental Workflow for Triterpenoid Isolation

This diagram illustrates a typical workflow for the extraction, fractionation, and purification of lucidenic acids from a novel biological source.

4.2 Detailed Protocol: Isolation of Lucidenic Acid A from Homalium zeylanicum Bark

This protocol, adapted from Sahoo et al. (2017), provides a robust methodology that can serve as a template for isolating this compound from novel plant or fungal matrices.[6]

-

Extraction:

-

Air-dry the powdered bark material of H. zeylanicum (1 kg).

-

Extract the material with 70% hydro-alcoholic solvent (3 L) four consecutive times using cold maceration.

-

Combine the extracts and concentrate using a rotary evaporator under reduced pressure to yield the crude hydro-alcoholic extract (HAHZ).

-

-

Fractionation:

-

Suspend the concentrated HAHZ extract in water and partition sequentially with ethyl acetate.

-

Collect the ethyl acetate fraction and concentrate it to dryness. The resulting residue should be a brownish, semisolid mass.

-

-

Column Chromatography:

-

Subject the ethyl acetate fraction to silica gel column chromatography (60-120 mesh).

-

Elute the column with a solvent gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 100:0, 90:10, 80:20, etc.).

-

Collect fractions of 50 mL each and monitor by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (7:3).

-

-

Purification and Identification:

-

Combine fractions that show a prominent spot with a similar Rf value on TLC.

-

Allow the combined fractions to stand, which may result in the crystallization of the compound as a white, needle-like solid.

-

Wash the crystals with hexane to obtain the purified compound.

-

Confirm the structure of the isolated compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HR-MS).

-

Signaling Pathways and Mechanism of Action

While studies on this compound are limited, research on structurally similar lucidenic acids (LAs), particularly Lucidenic acid B, has elucidated key molecular mechanisms, primarily in the context of cancer cell biology.

5.1 Inhibition of MAPK/ERK and NF-κB Signaling

Lucidenic acids have been shown to inhibit the invasion of human hepatoma (HepG2) cells by downregulating the expression of matrix metalloproteinase-9 (MMP-9).[5][9] This anti-invasive effect is achieved through the modulation of upstream signaling pathways. The compounds act by inhibiting the phosphorylation of Extracellular signal-Regulated Kinase (ERK) 1/2, a key component of the Mitogen-Activated Protein Kinase (MAPK) pathway.[6][9] This inactivation subsequently reduces the DNA-binding activities of the transcription factors Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which are critical for MMP-9 gene expression.[5][9]

5.2 Induction of Mitochondria-Mediated Apoptosis

Lucidenic acid B has been demonstrated to induce apoptosis in human leukemia (HL-60) cells.[2][3] The mechanism involves triggering the intrinsic, or mitochondria-mediated, apoptotic pathway. The compound causes a loss of mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytosol.[3] Cytosolic cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, culminating in the cleavage of key cellular proteins like PARP and leading to programmed cell death.[2]

Conclusion and Future Directions

The exploration for non-Ganoderma sources of this compound is in its infancy. Current evidence confirms the presence of various lucidenic acids in the fungus Amauroderma rugosum, the plant Homalium zeylanicum, and notably, Lucidenic acid D2 as a stress-induced metabolite in potato leaves. These findings are scientifically compelling and warrant further investigation.

For drug development professionals, these alternative sources represent untapped potential. However, significant research is required to move from qualitative identification to viable production. Future work should focus on:

-

Quantitative Analysis: Developing and applying robust analytical methods (e.g., LC-MS/MS) to accurately quantify this compound in these alternative matrices.

-

Bioactivity Screening: Evaluating the extracts from these sources to determine if the synergistic effects of their unique phytochemical profiles offer advantages over Ganoderma-derived extracts.

-

Optimization of Production: For sources like potato leaves, investigating elicitors and cultivation conditions that can maximize the production of this compound.

References

- 1. A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Lucidenic acid B induces apoptosis in human leukemia cells via a mitochondria-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative Metabolomic Profiling of Compatible and Incompatible Interactions Between Potato and Phytophthora infestans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Lucidenic acid inhibits PMA-induced invasion of human hepatoma cells through inactivating MAPK/ERK signal transduction pathway and reducing binding activities of NF-kappaB and AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Anti-proliferative Effects of Lucidenic Acid D on HepG2 Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lucidenic acid D, a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has demonstrated potential anti-proliferative effects against various cancer cell lines. This technical guide provides a comprehensive overview of the in vitro anti-proliferative activities of this compound, with a specific focus on the human hepatocellular carcinoma cell line, HepG2. This document summarizes the available quantitative data on related lucidenic acids, outlines detailed experimental protocols for key assays, and presents putative signaling pathways involved in its mechanism of action. Due to the limited specific data on this compound, this guide draws upon findings from closely related lucidenic acids to provide a representative understanding of its potential anti-cancer properties.

Introduction

Hepatocellular carcinoma (HCC) remains a major global health challenge with limited therapeutic options. Natural products are a promising source for the discovery of novel anti-cancer agents. Lucidenic acids, a class of triterpenoids from Ganoderma lucidum, have garnered significant interest for their diverse pharmacological activities, including anti-cancer effects. While the anti-proliferative potential of this compound on HepG2 cells has been suggested, detailed mechanistic studies are still emerging. This guide aims to consolidate the current knowledge and provide a technical framework for researchers investigating the anti-cancer properties of this compound.

Quantitative Data on the Anti-proliferative and Cytotoxic Effects of Lucidenic Acids on HepG2 Cells

| Lucidenic Acid | Cell Line | IC50 (µM) | Incubation Time (h) | Reference |

| Lucidenic acid A | HepG2 | 183 | 72 | [1] |

| Lucidenic acid B | HepG2 | 112 | Not Specified | [1] |

| Lucidenic acid C | HepG2 | > Potency of A & B | Not Specified | [1] |

| Lucidenic acid N | HepG2 | 230 | Not Specified | [1] |

| New Triterpene (from G. lucidum) | HepG2 | 18.61 ± 0.55 | Not Specified | [2] |

Detailed Experimental Protocols

The following are detailed, representative protocols for key in vitro assays to evaluate the anti-proliferative effects of this compound on HepG2 cells. These protocols are based on standard methodologies and findings for related compounds.

Cell Culture

-

Cell Line: Human hepatocellular carcinoma (HepG2) cells.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µM) for 24, 48, and 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Analysis by Western Blot

This method is used to detect the expression of key apoptosis-related proteins.

-

Cell Lysis: Treat HepG2 cells with this compound at the desired concentrations and time points. Lyse the cells with RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cleaved Caspase-3, Cleaved Caspase-9, Bcl-2, Bax, and β-actin as a loading control) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Treat HepG2 cells with this compound for 24 or 48 hours. Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit) to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

Proposed Apoptotic Signaling Pathway of Lucidenic Acids in HepG2 Cells

Based on studies of related triterpenoids, this compound is hypothesized to induce apoptosis in HepG2 cells through the intrinsic mitochondrial pathway.

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Experimental Workflow for Assessing Anti-proliferative Effects

The following diagram illustrates the logical flow of experiments to characterize the anti-proliferative effects of this compound on HepG2 cells.

Caption: Workflow for in vitro anti-proliferative studies.

Putative MAPK/ERK Signaling Pathway Inhibition by Lucidenic Acids

Lucidenic acid B has been shown to inhibit the invasion of HepG2 cells by inactivating the MAPK/ERK signaling pathway. It is plausible that this compound may exert similar effects.[3]

Caption: Putative inhibition of the MAPK/ERK pathway.

Conclusion

This compound represents a promising natural compound for further investigation as a potential anti-cancer agent for hepatocellular carcinoma. Although direct and detailed studies on its effects on HepG2 cells are limited, the available data on related lucidenic acids suggest that it likely inhibits cell proliferation through the induction of apoptosis and cell cycle arrest. The provided experimental protocols and pathway diagrams offer a solid foundation for researchers to design and execute comprehensive studies to elucidate the precise mechanisms of action of this compound and to evaluate its therapeutic potential. Further research is warranted to determine the specific IC50 value of this compound on HepG2 cells and to confirm its effects on the proposed signaling pathways.

References

Lucidenic Acid D: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lucidenic acid D is a highly oxidized lanostane-type triterpenoid found in the medicinal mushroom Ganoderma lucidum. As part of the broader family of lucidenic acids, it has garnered scientific interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the current research on the therapeutic applications of this compound, with a focus on its anticancer, anti-inflammatory, and potential neuroprotective effects. This document summarizes key quantitative data, details available experimental protocols, and visualizes the proposed signaling pathways to facilitate further research and drug development efforts. It is important to note that while research on lucidenic acids as a class is expanding, specific data for this compound remains limited. Therefore, some of the mechanistic insights presented herein are extrapolated from studies on closely related lucidenic acids, such as Lucidenic acid B, and are intended to guide future investigations into the specific activities of this compound.

Anticancer Applications

This compound has demonstrated potential as an anticancer agent, particularly in the context of hepatocellular carcinoma.

Anti-proliferative Activity

The ability of this compound to inhibit the proliferation of HepG2 human hepatoma cells has been suggested through chemometric analysis of the spectrum–effect relationship of Ganoderma extracts[1][2][3]. However, specific dose-response studies and IC50 values for the isolated this compound are not yet available in the reviewed scientific literature. For context, other lucidenic acids have shown cytotoxic effects against various cancer cell lines[1].

Proposed Mechanism of Action: Insights from Lucidenic Acid B

While the precise signaling pathways modulated by this compound are yet to be fully elucidated, studies on the closely related Lucidenic acid B provide a plausible mechanistic framework for its anti-invasive effects in HepG2 cells. Lucidenic acid B has been shown to inhibit the invasion of these cells by suppressing the activity of matrix metalloproteinase-9 (MMP-9)[4][5]. This suppression is achieved through the inactivation of the MAPK/ERK signaling pathway and the reduction of the DNA-binding activities of the transcription factors NF-κB and AP-1[5][6]. It is hypothesized that this compound may exert its anticancer effects through a similar mechanism.

Caption: Inferred anti-invasive signaling pathway of this compound.

Experimental Protocols

While a specific protocol for this compound is not available, a general methodology for assessing the anti-proliferative effects of a compound on HepG2 cells is as follows:

-

Cell Culture: HepG2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (or vehicle control).

-

Incubation: Cells are incubated for 24, 48, or 72 hours.

-

MTT Assay: At the end of the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. The formazan crystals are then dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the concentration of the compound.

The following is a general protocol for a Matrigel invasion assay, similar to that used in studies with other lucidenic acids:

-

Chamber Preparation: Transwell inserts with an 8 µm pore size are coated with Matrigel and allowed to solidify.

-

Cell Seeding: HepG2 cells, pre-treated with this compound or vehicle control, are seeded into the upper chamber in a serum-free medium.

-

Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as FBS.

-

Incubation: The plate is incubated for 24-48 hours to allow for cell invasion.

-

Cell Staining and Counting: Non-invading cells on the upper surface of the insert are removed. The invading cells on the lower surface are fixed with methanol and stained with crystal violet. The number of invading cells is counted under a microscope.

-

Data Analysis: The number of invading cells in the treated groups is compared to the control group to determine the percentage of inhibition.

Anti-inflammatory Applications

This compound (also referred to as Lucidenic acid D2) has demonstrated in vivo anti-inflammatory activity.

Quantitative Data

| Compound | Therapeutic Application | Model | Key Parameter | Value |

| Lucidenic acid D2 | Anti-inflammatory | TPA-induced mouse ear edema | ID50 | 0.11 mg/ear |

Experimental Protocol: TPA-Induced Mouse Ear Edema

The following protocol is based on the general methodology for this widely used anti-inflammatory model, as specific details from the primary study on Lucidenic acid D2 were not fully available:

-

Animals: Male ICR mice are typically used.

-

Treatment: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a suitable solvent (e.g., acetone) is applied to the inner and outer surfaces of one ear of each mouse to induce inflammation.

-

Test Compound Application: Lucidenic acid D2, dissolved in a vehicle, is applied topically to the TPA-treated ear, usually at the same time as or shortly after the TPA application. The contralateral ear receives the vehicle alone as a control.

-

Edema Measurement: After a set period (e.g., 4-6 hours), the mice are euthanized, and a circular section of each ear is removed and weighed. The difference in weight between the TPA-treated and vehicle-treated ears is calculated to determine the extent of edema.

-

Data Analysis: The percentage of inhibition of edema by the test compound is calculated relative to the control group that received only TPA. The ID50 value (the dose that causes 50% inhibition of edema) is then determined.

Caption: Experimental workflow for TPA-induced ear edema assay.

Potential Neuroprotective Applications

Research into the neuroprotective effects of this compound is still in its nascent stages. However, studies on other lucidenic acids suggest potential avenues for investigation.

Acetylcholinesterase Inhibition

Several lucidenic acids have been shown to inhibit acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine[1]. A deficit in cholinergic neurotransmission is a key feature of Alzheimer's disease. While specific data for this compound is lacking, this presents a compelling rationale for its evaluation as a potential therapeutic agent for neurodegenerative disorders.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (General)

A common method for assessing acetylcholinesterase inhibitory activity is the Ellman's method:

-

Reagents: Acetylthiocholine iodide (substrate), 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and acetylcholinesterase enzyme.

-

Assay Procedure: The assay is typically performed in a 96-well plate. The test compound (this compound) is pre-incubated with the enzyme in a buffer solution.

-

Reaction Initiation: The reaction is initiated by the addition of the substrate and DTNB.

-

Measurement: The hydrolysis of acetylthiocholine by acetylcholinesterase produces thiocholine, which reacts with DTNB to form a yellow-colored product. The rate of color formation is monitored by measuring the absorbance at 412 nm over time.

-

Data Analysis: The percentage of enzyme inhibition is calculated by comparing the reaction rate in the presence of the test compound to that of a control. The IC50 value is then determined from a dose-response curve.

Conclusion and Future Directions

This compound presents a promising, yet underexplored, natural compound with potential therapeutic applications in oncology and inflammatory diseases. The available data, although limited, suggests that its biological activities are in line with those of other well-studied lucidenic acids.

To advance the development of this compound as a therapeutic agent, the following areas of research are critical:

-

Quantitative Biological Evaluation: Dose-response studies are needed to determine the specific IC50 values of isolated this compound against a panel of cancer cell lines, particularly HepG2.

-

Mechanism of Action Studies: Investigations into the specific signaling pathways modulated by this compound are essential to confirm whether it acts through the MAPK/ERK and NF-κB pathways, similar to Lucidenic acid B.

-

Neuroprotective Studies: The potential of this compound as an acetylcholinesterase inhibitor and its broader neuroprotective effects should be systematically evaluated in relevant in vitro and in vivo models.

-

In Vivo Efficacy and Safety: Preclinical studies in animal models are required to assess the in vivo efficacy, pharmacokinetics, and safety profile of this compound for its identified therapeutic applications.

This technical guide provides a foundation for researchers and drug development professionals to build upon. The structured data, experimental protocols, and visualized pathways are intended to streamline future research efforts and unlock the full therapeutic potential of this compound.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Lucidenic acid inhibits PMA-induced invasion of human hepatoma cells through inactivating MAPK/ERK signal transduction pathway and reducing binding activities of NF-kappaB and AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

A Technical Guide on the Role of Lucidenic Acids in Inhibiting Tumor Cell Invasion

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes the current understanding of the role of lucidenic acids in inhibiting tumor cell invasion. It is important to note that while the topic specifies Lucidenic acid D, the majority of the available experimental data pertains to other isomers, primarily Lucidenic acid B. The potential of this compound to inhibit HepG2 cell proliferation has been suggested through chemometric analysis, but direct experimental evidence on its anti-invasive properties is not available in the reviewed literature.[1][2] Therefore, the information presented herein, particularly quantitative data and mechanistic pathways, is largely based on studies of other lucidenic acids and should be considered as a reference for potential, yet unverified, effects of this compound.

Introduction

Tumor cell invasion is a critical step in the metastatic cascade, the primary cause of cancer-related mortality. This process involves the degradation of the extracellular matrix (ECM), a complex network of proteins and polysaccharides that provides structural and biochemical support to surrounding cells. Key enzymes involved in ECM degradation are matrix metalloproteinases (MMPs). Consequently, agents that can modulate the activity of MMPs and the signaling pathways that regulate their expression are of significant interest in the development of anti-cancer therapies.

Lucidenic acids, a group of triterpenoids isolated from the medicinal mushroom Ganoderma lucidum, have garnered attention for their potential anti-cancer properties.[3][4] Several studies have demonstrated the capacity of certain lucidenic acids to inhibit the invasion of cancer cells, particularly hepatocellular carcinoma (HCC).[1][5] This technical guide provides an in-depth overview of the current research on the role of lucidenic acids in the inhibition of tumor cell invasion, with a focus on the underlying molecular mechanisms and experimental methodologies.

Quantitative Data on the Inhibition of Tumor Cell Invasion

The inhibitory effects of lucidenic acids on tumor cell invasion and MMP expression have been quantified in several studies. The following tables summarize the key findings, primarily focusing on Lucidenic acid B (LAB) due to the availability of detailed data.

Table 1: Effect of Lucidenic Acids on PMA-Induced Invasion of HepG2 Cells [5][6]

| Lucidenic Acid Isomer | Concentration (µM) | Duration (h) | Cell Line | Invasion Inhibition (%) |

| A | 50 | 24 | HepG2 | Significant inhibition (exact percentage not specified) |

| B | 10 | 24 | HepG2 | ~20 |

| B | 25 | 24 | HepG2 | ~45 |

| B | 50 | 24 | HepG2 | ~60 |

| B | 75 | 24 | HepG2 | ~75 |

| B | 100 | 24 | HepG2 | ~85 |

| C | 50 | 24 | HepG2 | Significant inhibition (exact percentage not specified) |

| N | 50 | 24 | HepG2 | Significant inhibition (exact percentage not specified) |

Note: Invasion was induced by 200 nM Phorbol-12-myristate-13-acetate (PMA). The percentage of inhibition for Lucidenic acid B is estimated from graphical data.

Table 2: Dose-Dependent Inhibition of PMA-Induced MMP-9 Activity and mRNA Expression by Lucidenic Acid B in HepG2 Cells [6][7]

| Concentration of Lucidenic Acid B (µM) | MMP-9 Activity Inhibition (%) | MMP-9 mRNA Expression Inhibition (%) |

| 10 | ~15 | ~10 |

| 25 | ~30 | ~25 |

| 50 | ~55 | ~50 |

| 75 | ~70 | ~65 |

| 100 | ~80 | ~75 |

Note: MMP-9 expression and activity were induced by 200 nM PMA. Percentages are estimated from graphical data.

Molecular Mechanisms of Action

The anti-invasive effects of lucidenic acids, particularly Lucidenic acid B, are attributed to the downregulation of MMP-9 expression. This is achieved through the modulation of specific intracellular signaling pathways.

Inhibition of the MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates a variety of cellular processes, including proliferation, differentiation, and invasion. Studies have shown that Lucidenic acid B inhibits the phosphorylation of ERK1/2 in a dose-dependent manner in PMA-stimulated HepG2 cells.[3][6] This inactivation of the MAPK/ERK pathway is a key mechanism leading to the reduced expression of MMP-9.[3][8]

Reduction of NF-κB and AP-1 DNA-Binding Activities

Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) are transcription factors that play pivotal roles in the regulation of genes involved in inflammation, immunity, and cancer progression, including MMP-9.[9] Lucidenic acid B has been shown to strongly inhibit the PMA-stimulated DNA-binding activities of both NF-κB and AP-1 in a dose-dependent manner.[3][8] This inhibition of transcription factor activity directly contributes to the downregulation of MMP-9 gene expression.[6]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the anti-invasive effects of lucidenic acids.

Cell Culture

-

Cell Line: Human hepatocellular carcinoma (HepG2) cells are commonly used.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Transwell Invasion Assay

This assay measures the ability of cells to invade through a basement membrane matrix.

-

Apparatus: Transwell inserts (8 µm pore size) for 24-well plates.

-

Procedure:

-

Thaw Matrigel (a basement membrane matrix) on ice and dilute with cold serum-free DMEM.

-

Coat the upper surface of the Transwell inserts with 50 µL of the diluted Matrigel and incubate at 37°C for at least 4 hours to allow for gelling.

-

Harvest HepG2 cells and resuspend them in serum-free DMEM at a density of 1 x 10⁵ cells/mL.

-

Add 200 µL of the cell suspension to the upper chamber of each Matrigel-coated insert.

-

Add 200 µL of serum-free DMEM containing various concentrations of the lucidenic acid to be tested and 200 nM PMA to the upper chamber.

-

Add 500 µL of DMEM containing 10% FBS as a chemoattractant to the lower chamber.

-

Incubate the plate at 37°C for 24 hours.

-

After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.

-

Stain the cells with a 0.5% crystal violet solution for 20 minutes.

-

Gently wash the inserts with water and allow them to air dry.

-

Count the number of stained cells in several random fields of view using an inverted microscope.

-

Gelatin Zymography for MMP-9 Activity

This technique is used to detect the activity of gelatin-degrading enzymes, such as MMP-9.

-

Procedure:

-

Culture HepG2 cells in serum-free medium with or without lucidenic acids and/or PMA for 24 hours.

-

Collect the conditioned medium and centrifuge to remove cell debris.

-

Mix the supernatant with non-reducing sample buffer.

-

Perform electrophoresis on a 10% SDS-polyacrylamide gel containing 0.1% gelatin.

-

After electrophoresis, wash the gel twice for 30 minutes in a buffer containing 2.5% Triton X-100 to remove SDS.

-

Incubate the gel overnight at 37°C in a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl₂, 1 µM ZnCl₂, 1% Triton X-100).

-

Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 30 minutes.

-

Destain the gel with a solution of 40% methanol and 10% acetic acid.

-

Areas of gelatin degradation by MMP-9 will appear as clear bands against a blue background. The intensity of the bands can be quantified using densitometry.

-

Western Blotting for Signaling Proteins

Western blotting is used to detect the levels of specific proteins involved in the signaling pathways.

-

Procedure:

-

Treat HepG2 cells with lucidenic acids and/or PMA for the desired time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-ERK1/2, total ERK1/2, NF-κB p65, c-Fos, c-Jun) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Conclusion and Future Directions

The available evidence strongly suggests that lucidenic acids, particularly Lucidenic acid B, are potent inhibitors of tumor cell invasion in vitro. The primary mechanism of action involves the suppression of MMP-9 expression through the inhibition of the MAPK/ERK signaling pathway and the reduction of NF-κB and AP-1 activity.

However, a significant gap in the literature exists regarding the specific anti-invasive properties of this compound. Future research should focus on:

-

Directly investigating the effects of this compound on the invasion of various cancer cell lines using assays such as the Transwell invasion assay.

-

Elucidating the specific molecular targets of this compound within the MAPK/ERK and other relevant signaling pathways.

-

Exploring the potential role of this compound in modulating other components of the metastatic machinery, such as tissue inhibitors of metalloproteinases (TIMPs) and the urokinase-type plasminogen activator (uPA) system.

-

Conducting in vivo studies to validate the anti-metastatic potential of this compound in animal models of cancer.

A comprehensive understanding of the anti-invasive properties of this compound will be crucial for its potential development as a novel therapeutic agent for the treatment of metastatic cancer.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids [mdpi.com]

- 3. Lucidenic acid inhibits PMA-induced invasion of human hepatoma cells through inactivating MAPK/ERK signal transduction pathway and reducing binding activities of NF-kappaB and AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. NF-κB and AP-1 Connection: Mechanism of NF-κB-Dependent Regulation of AP-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties and Solubility of Lucidenic Acid D

For Researchers, Scientists, and Drug Development Professionals

Introduction